2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate
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Overview
Description
2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate can be achieved through several methods. One common approach involves the transesterification of the corresponding butyl esters. This process typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained . Another method involves the reaction of 2-methylthio-4-methyl-5-(2-hydroxyethyl)thiazole with sulfamic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a range of thiazole derivatives with different functional groups .
Scientific Research Applications
2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate has several scientific research applications:
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity, including its role in inhibiting certain enzymes and pathways[][9].
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates: These compounds share a similar thiazole ring structure and have been studied for their antimicrobial activity.
2,4-disubstituted thiazoles: These derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness
2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate is unique due to its specific sulfamate group, which imparts distinct chemical and biological properties. This makes it particularly valuable in certain applications where other thiazole derivatives may not be as effective .
Properties
Molecular Formula |
C6H10N2O3S2 |
---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate |
InChI |
InChI=1S/C6H10N2O3S2/c1-5-6(12-4-8-5)2-3-11-13(7,9)10/h4H,2-3H2,1H3,(H2,7,9,10) |
InChI Key |
AAFCYXXTPPQDIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCOS(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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